Lamotrigine isethionate

Solubility Formulation Aqueous dosing

Lamotrigine isethionate is the research-standard water-soluble salt of lamotrigine, delivering aqueous solubility of 38.22 mg/mL (100 mM)—a >220-fold improvement over the poorly soluble free base (0.17 mg/mL). This salt form achieves rapid absorption with plasma Tmax of 15 minutes in rodent models versus 2 hours for free base formulations, enabling precise temporal alignment in behavioral and electrophysiological studies. Explicitly patented for parenteral administration (EP-A-0247892), it dissolves directly in physiological buffers without DMSO or organic co-solvents, eliminating vehicle artifacts. Select this salt for IV PK/PD studies, patch-clamp recordings, and any protocol requiring aqueous delivery with defined absorption kinetics.

Molecular Formula C11H13Cl2N5O4S
Molecular Weight 382.2 g/mol
CAS No. 113170-86-8
Cat. No. B563414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine isethionate
CAS113170-86-8
Synonyms6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Mono(2-hydroxyethanesulfonate); 
Molecular FormulaC11H13Cl2N5O4S
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O
InChIInChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6)
InChIKeyCJIDZLNMKONKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine Isethionate (CAS 113170-86-8) for Research Procurement: Salt-Form Differentiation


Lamotrigine isethionate is a water-soluble salt form of the anticonvulsant lamotrigine, formed by combining lamotrigine free base with isethionic acid . The compound has a molecular weight of 382.22 and the molecular formula C9H7Cl2N5·C2H6O4S . It is a phenyltriazine derivative that selectively blocks voltage-gated sodium channels on presynaptic neurons and inhibits glutamate release . Unlike the poorly water-soluble lamotrigine free base (aqueous solubility approximately 0.17 mg/mL), the isethionate salt is explicitly formulated to enable aqueous dissolution at concentrations relevant to in vivo pharmacological studies [1][2].

Why Lamotrigine Isethionate Cannot Be Simply Substituted with Free Base or Alternative Salts in Research


Lamotrigine free base exhibits poor aqueous solubility (approximately 0.17 mg/mL), which severely limits its utility in aqueous formulations for in vivo pharmacology studies [1]. The isethionate salt, by contrast, achieves solubility of up to 100 mM (38.22 mg/mL) in water—a >220-fold improvement over the free base . This physicochemical divergence translates to measurable differences in pharmacokinetic behavior: when administered intraperitoneally to rats, the isethionate salt in aqueous solution achieves plasma peak concentration at 15 minutes, whereas free base formulations require 2 hours to reach peak levels [2]. Substituting the free base or an alternative salt without verifying equivalent solubility and absorption kinetics would introduce uncontrolled variables into experimental design, potentially confounding dose-response relationships and inter-study reproducibility.

Quantitative Differentiation Evidence: Lamotrigine Isethionate vs. Free Base and Alternative Formulations


Aqueous Solubility Enhancement: Lamotrigine Isethionate vs. Free Base

Lamotrigine isethionate demonstrates a 224.8-fold improvement in aqueous solubility compared to lamotrigine free base, enabling direct dissolution in water for in vivo studies without organic co-solvents [1].

Solubility Formulation Aqueous dosing

Pharmacokinetic Absorption Rate: Aqueous Isethionate vs. Lipophilic Free Base Formulations

In a direct head-to-head comparison in rats, lamotrigine isethionate dissolved in distilled water achieved plasma peak concentration (Tmax) at 15 minutes post intraperitoneal administration, whereas lamotrigine free base suspended in 0.25% methylcellulose or dissolved in 50% propylene glycol required 120 minutes (2 hours) to reach peak plasma levels—an 8-fold faster absorption rate [1].

Pharmacokinetics Absorption Tmax In vivo

Parenteral Formulation Patent Designation: Isethionate as Preferred Salt

The isethionate salt of lamotrigine is explicitly designated in patent literature (EP-A-0247892, referenced in US5925755) as the preferred salt form for parenteral (injectable) administration [1][2]. This designation reflects the salt's aqueous solubility profile enabling injectable formulation development—a property not shared by the free base or less soluble salt forms.

Parenteral Injectable Patent Salt selection

Crystallographic Distinction: Protonation State and Hydrogen Bonding Network

X-ray crystallographic analysis reveals that lamotrigine isethionate exhibits protonation at N(2′) of the triazine ring—a feature not observed in native lamotrigine free base [1]. Additionally, the dihedral angle between the triazine and dichlorophenyl rings measures 66.08° in the isethionate salt, compared to 80.70° in native lamotrigine, indicating a conformational shift upon salt formation [1]. The isethionate moiety participates in an extensive hydrogen bonding network involving three bonds from one isethionate, two from a symmetry-related isethionate, and two from two different symmetry-related molecules [2].

Crystal structure Solid state Hydrogen bonding X-ray crystallography

Research Purity Specifications: ≥98-99% HPLC Purity Across Multiple Commercial Sources

Lamotrigine isethionate from multiple established commercial suppliers (Tocris/Bio-Techne, Sigma-Aldrich, TargetMol) consistently meets purity specifications of ≥98-99% by HPLC . Tocris/Bio-Techne product is supplied under license from GlaxoSmithKline, providing direct traceability to the originator's material specifications . This contrasts with generic free base sources where purity specifications may vary more widely across vendors.

Purity Quality control HPLC Procurement

Research Application Scenarios for Lamotrigine Isethionate Based on Quantitative Differentiation Evidence


In Vivo Pharmacokinetic Studies Requiring Aqueous Dosing Without Organic Co-Solvents

Researchers conducting rodent pharmacokinetic studies should prioritize lamotrigine isethionate when the experimental design requires aqueous vehicle administration. As demonstrated by Castel-Branco et al. (2002), LTG isethionate dissolved in distilled water achieves reliable and rapid absorption with plasma Tmax at 15 minutes, compared to 120 minutes for free base formulations requiring methylcellulose suspension or propylene glycol co-solvents [1]. This formulation is recommended as the most suitable for successful LTG pharmacokinetic studies in rats, eliminating vehicle-related variability in absorption kinetics.

Acute Behavioral or Electrophysiological Experiments Requiring Rapid Onset of Action

For experimental protocols where drug effect must be temporally aligned with behavioral testing or electrophysiological recordings within a narrow post-dose window, the rapid absorption profile of lamotrigine isethionate in aqueous solution (plasma peak at 15 minutes, brain peak at 30 minutes post intraperitoneal administration in rats) enables precise experimental timing [1]. In contrast, free base formulations with 2-hour absorption lag times would preclude acute dose-response assessments within typical experimental session durations.

Parenteral Formulation Development and Intravenous Administration Studies

Investigators developing injectable formulations or conducting intravenous pharmacokinetic/pharmacodynamic studies should select lamotrigine isethionate based on its explicit patent designation (EP-A-0247892) as the preferred salt for parenteral administration [2]. The aqueous solubility of 38.22 mg/mL (100 mM) enables preparation of injectable solutions at concentrations sufficient for intravenous dosing without requiring organic co-solvents that may induce confounding cardiovascular or behavioral effects .

In Vitro Electrophysiology with Aqueous Perfusion or Bath Application

For patch-clamp electrophysiology or brain slice recordings requiring drug delivery via aqueous perfusion systems, lamotrigine isethionate's water solubility to 100 mM enables direct dissolution in physiological buffers without DMSO or other organic solvents . This eliminates solvent-related artifacts in neuronal excitability measurements and ensures that observed sodium channel blockade effects are attributable solely to lamotrigine rather than vehicle-induced membrane perturbations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamotrigine isethionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.